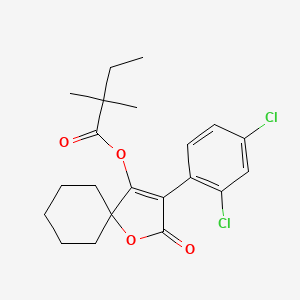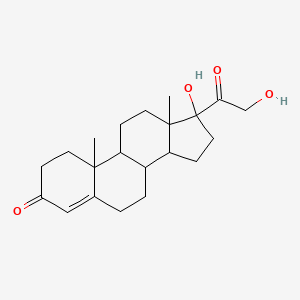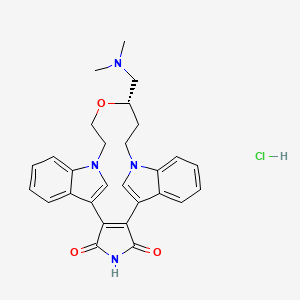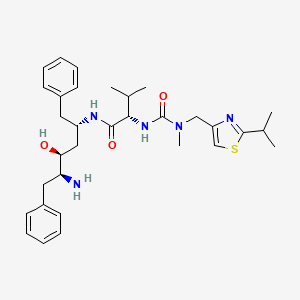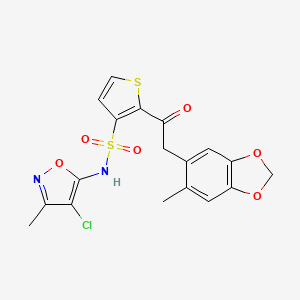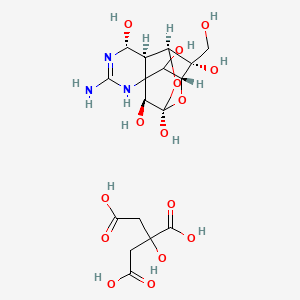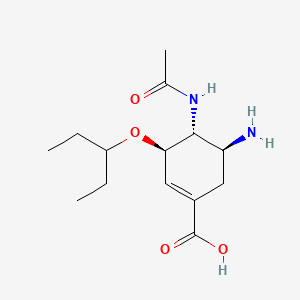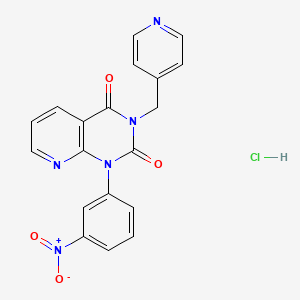
RS 25344 Hydrochloride
Vue d'ensemble
Description
RS 25344 Hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) with an IC50 of 0.28 nM . It has only weak inhibitory effects on PDE1, PDE2, and PDE3 . It has anti-inflammatory, memory- and cognition-enhancing, and antineoplastic effects .
Molecular Structure Analysis
The molecular formula of RS 25344 Hydrochloride is C19H13N5O4 • HCl . The InChI code is InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17 (16)23 (14-3-1-4-15 (11-14)24 (27)28)19 (26)22 (18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H .Physical And Chemical Properties Analysis
RS 25344 Hydrochloride is a solid compound . It is soluble to 50 mM in water and to 100 mM in DMSO . The molecular weight is 411.8 .Applications De Recherche Scientifique
Inhibition of Phosphodiesterase 4 (PDE4)
RS 25344 Hydrochloride is a potent inhibitor of PDE4, with an IC50 value of 0.3 nM, showing high selectivity over PDE1, PDE2, and PDE3 . This inhibition can be utilized in research to study the role of PDE4 in various cellular processes, including inflammation and cell signaling.
Immunology and Inflammation
The compound has been shown to inhibit the release of IL-5 and TNF-α in human peripheral blood mononuclear cells (PBMCs), which are key cytokines in the immune response . This application is crucial for understanding the cellular mechanisms underlying immune responses and developing anti-inflammatory strategies.
cAMP Signaling Pathways
RS 25344 Hydrochloride’s role as a PDE4 inhibitor also implicates it in the regulation of cAMP signaling pathways . By preventing the breakdown of cAMP, it can help in dissecting the pathways where cAMP acts as a second messenger, influencing various physiological responses.
Innate Immunity
The compound’s ability to modulate cytokine release suggests its potential application in studying innate immunity . Researchers can explore how RS 25344 Hydrochloride affects the activation and function of innate immune cells, such as macrophages and dendritic cells.
Neutrophil Biology
RS 25344 Hydrochloride may impact neutrophil functions, such as phagocytosis, degranulation, and NETosis . This is particularly relevant for research into neutrophilic pathogen defense mechanisms and their roles in inflammation and disease.
Potential Therapeutic Applications
While not for human or veterinary use, RS 25344 Hydrochloride’s anti-inflammatory and immune-modulating properties make it a valuable tool for preclinical research into new therapeutic approaches for conditions like asthma, COPD, and autoimmune diseases .
Mécanisme D'action
Target of Action
RS 25344 Hydrochloride is a selective inhibitor of cAMP-phosphodiesterase 4 (PDE 4; PDE IV) . This compound has only weak inhibitory effects on PDE I, II, III .
Mode of Action
RS 25344 Hydrochloride increases intracellular cAMP (cyclic adenosine phosphate) concentration by inhibiting PDE4 activity . The IC50 of RS 25344 Hydrochloride in human lymphocytes is 0.28 nM .
Biochemical Pathways
By inhibiting PDE4, RS 25344 Hydrochloride prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This can result in the activation of protein kinase A, which then phosphorylates specific proteins, leading to changes in cellular function.
Result of Action
RS 25344 Hydrochloride has anti-inflammatory, memory- and cognition-enhancing, and antineoplastic effects . It has been shown to inhibit eosinophil chemotaxis and increase progressive motility of spermatozoa in vitro .
Safety and Hazards
RS 25344 Hydrochloride is not for human or veterinary use . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . After skin contact, generally, the product does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist a doctor should be consulted .
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFKXDQMBPYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RS 25344 Hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

